molecular formula C18H19F3N2O2 B2883798 N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-07-9

N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

Cat. No. B2883798
CAS RN: 339025-07-9
M. Wt: 352.357
InChI Key: OMMMJJYTDKPYKD-UHFFFAOYSA-N
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Description

The compound “N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The molecule also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and can greatly influence the chemical behavior of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the tert-butyl group would all contribute to the overall structure. The pyridine ring is planar, while the trifluoromethyl group is tetrahedral. The tert-butyl group is also tetrahedral and is known for its steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could undergo reactions with nucleophiles. The tert-butyl group is generally quite inert but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s polarity and potentially its boiling point. The tert-butyl group could increase the compound’s steric bulk, which could influence its solubility and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or materials, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-tert-butyl-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-17(2,3)22-16(25)13-6-4-12(5-7-13)10-23-11-14(18(19,20)21)8-9-15(23)24/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMMJJYTDKPYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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